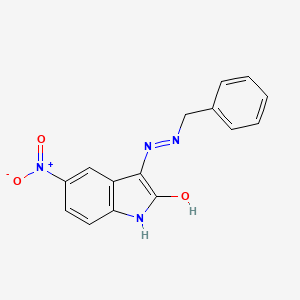
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives This compound is characterized by the presence of a benzylhydrazono group and a nitro group attached to the indolin-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one typically involves the condensation of 5-nitroindolin-2-one with benzylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylhydrazono group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of benzylhydrazono derivatives.
科学的研究の応用
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group and benzylhydrazono moiety play crucial roles in its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
類似化合物との比較
Similar Compounds
1-Benzoyl-2-benzylhydrazine: This compound shares the benzylhydrazine moiety but differs in the presence of a benzoyl group instead of the indolin-2-one core.
2-(2-benzylhydrazono)-1,2-diphenylethan-1-one: Similar in having a benzylhydrazono group, but with a different core structure.
Uniqueness
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one is unique due to the combination of the indolin-2-one core with the benzylhydrazono and nitro groups
特性
IUPAC Name |
3-(benzyldiazenyl)-5-nitro-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15-14(18-16-9-10-4-2-1-3-5-10)12-8-11(19(21)22)6-7-13(12)17-15/h1-8,17,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYTVOWMYDHEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

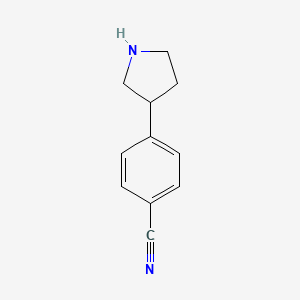
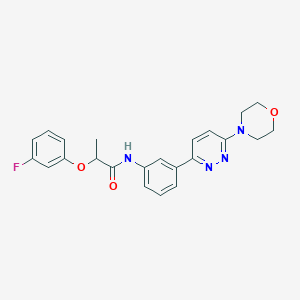
![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2813884.png)
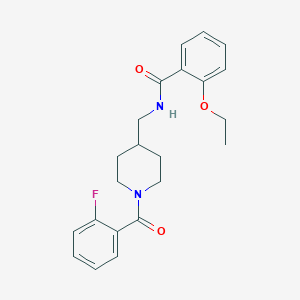

![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)
![9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B2813891.png)
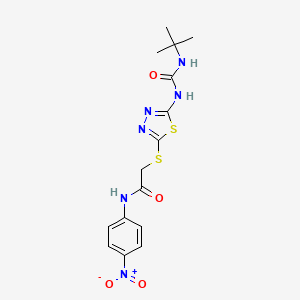
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2813895.png)

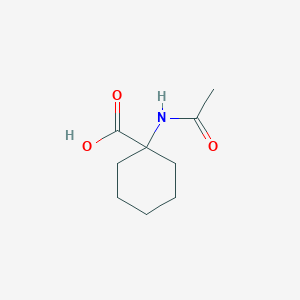
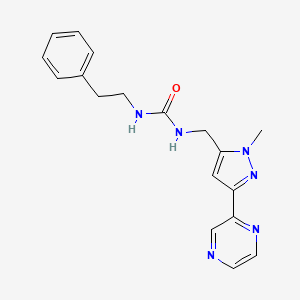
![4-Methyl-4,6-diazaspiro[2.4]heptan-5-one](/img/structure/B2813902.png)
